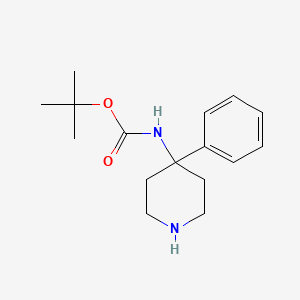

tert-butyl N-(4-phenylpiperidin-4-yl)carbamate

Description

This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of peripherally selective cannabinoid receptor 1 (CB1) antagonists, as demonstrated in the preparation of otenabant-based derivatives . Its Boc group enhances solubility in organic solvents and facilitates selective deprotection under acidic conditions, enabling further functionalization. The compound’s structure is characterized by a rigid piperidine core, which may influence conformational preferences in target binding interactions.

Properties

IUPAC Name |

tert-butyl N-(4-phenylpiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-16(9-11-17-12-10-16)13-7-5-4-6-8-13/h4-8,17H,9-12H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGFRFRXRVLSMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCNCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-phenylpiperidin-4-yl)carbamate typically involves the reaction of 4-phenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield 4-phenylpiperidin-4-amine derivatives.

Acidic Hydrolysis

-

Conditions : HCl (4 M in dioxane) or TFA in dichloromethane at 20–25°C .

-

Outcome : Deprotection of the Boc group generates the free amine as a hydrochloride salt.

-

Example :

Yield: >90% (quantitative conversion observed in scaled syntheses) .

Basic Hydrolysis

-

Conditions : NaOH (2 M) in methanol/water at reflux.

-

Outcome : Slower deprotection compared to acidic conditions, with potential side reactions involving the piperidine ring.

Nucleophilic Substitution Reactions

The carbamate group participates in nucleophilic substitutions, particularly with sulfonating or acylating agents.

Methanesulfonylation

-

Conditions : Methanesulfonyl chloride (1.2 equiv), pyridine, 0°C → 20°C, 16 h .

-

Product : tert-Butyl 4-(N-methylsulfonamido)-4-phenylpiperidine-1-carboxylate.

Acylation

-

Conditions : Acetyl chloride, triethylamine, dichloromethane, 1 h .

-

Product : N-(4-phenylpiperidin-4-yl)acetamide.

Hydrogenation and Catalytic Reductions

The piperidine ring and phenyl group engage in hydrogenation reactions.

Palladium-Catalyzed Hydrogenation

-

Outcome : Saturation of the phenyl ring to cyclohexane derivatives (rarely performed due to steric hindrance) .

-

Side Note : Hydrogenolysis of the carbamate group is not observed under these conditions .

Coupling Reactions in Medicinal Chemistry

The free amine (post-Boc deprotection) is used in amide bond formations for drug discovery.

Example: Synthesis of Cannabinoid Receptor Antagonists

-

Reagents : Ethanol, 4-phenylpiperidin-4-amine (1.2 equiv), 60°C, 12 h .

-

Product : Diphenyl purine derivatives (e.g., Compound 9 in PMC study).

Stability and Side Reactions

Scientific Research Applications

Structural Characteristics

Tert-butyl N-(4-phenylpiperidin-4-yl)carbamate features a complex structure that includes:

- Tert-butyl group : Provides steric hindrance and affects solubility.

- Piperidine ring : Contributes to the compound's pharmacological properties.

- Carbamate moiety : Imparts reactivity and potential for further derivatization.

The molecular formula is , and its molecular weight is approximately 262.35 g/mol. The presence of functional groups allows for various chemical reactions, including hydrolysis and nucleophilic substitutions, making it a versatile candidate for drug design.

Biological Activities

This compound has been studied for its interactions with various biological targets, particularly in the context of neurological conditions:

Neuroprotective Effects

Research indicates that compounds related to this compound exhibit neuroprotective properties. For instance, studies have shown that similar compounds can inhibit amyloid beta aggregation, which is critical in Alzheimer's disease pathology .

Receptor Interactions

The compound has been evaluated for its binding affinity to various receptors, including:

- Opioid receptors : Potential applications in pain management.

- Cannabinoid receptors : Some derivatives have shown promise as selective antagonists for cannabinoid receptor 1 (CB1), which may be beneficial in treating obesity and metabolic disorders .

In Vitro Studies

In vitro studies using cell lines have demonstrated that this compound can modulate cellular responses to stressors such as oxidative stress induced by amyloid beta . The compound's ability to reduce inflammatory markers like TNF-alpha suggests potential therapeutic applications in neuroinflammatory conditions.

Case Studies and Research Findings

A selection of case studies highlights the compound's versatility:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-phenylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares tert-butyl N-(4-phenylpiperidin-4-yl)carbamate with structurally related carbamate and piperidine derivatives, focusing on structural features, synthetic routes, physical properties, and applications. Key compounds are tabulated for clarity.

Structural Features and Substituent Effects

Key Observations :

- Phenyl vs. Alkyl Substituents: The 4-phenyl group in the target compound enhances aromatic interactions in receptor binding, as seen in CB1 antagonists .

- Fluorination : Fluorinated derivatives (e.g., ) exhibit improved metabolic stability and bioavailability due to reduced cytochrome P450-mediated oxidation.

Key Observations :

- Efficiency : The target compound’s synthesis achieves a high yield (84%) under mild conditions , whereas thiazole-containing derivatives (e.g., ) face challenges (16% yield) due to steric hindrance.

- Catalytic Methods : Cross-coupling reactions (e.g., Suzuki ) enable precise aryl functionalization but require specialized catalysts.

Key Observations :

- Solubility: The Boc group generally improves organic solubility (e.g., ethanol ), while polar substituents (e.g., hydroxy ) enhance miscibility in protic solvents.

- Biological Targets : Piperidine derivatives are versatile scaffolds; the target compound’s phenyl group targets CB1 , whereas fluorinated or thiazole-containing analogs (e.g., ) are tailored for kinase inhibition.

Structural Analysis and Crystallography

- Crystal Packing : Derivatives like tert-butyl 4-methylpyridin-2-ylcarbamate form dimers via N–H···N hydrogen bonds , whereas the target compound’s solid-state structure remains unreported.

Biological Activity

Tert-butyl N-(4-phenylpiperidin-4-yl)carbamate is a compound of significant interest in pharmacology due to its potential biological activities, particularly in the context of cancer therapy, neurodegenerative diseases, and pain management. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in key physiological processes.

-

Serine Protease Inhibition :

- The compound has been shown to inhibit serine proteases such as matriptase and hepsin, which are implicated in cancer progression. For instance, a study reported that certain derivatives exhibited IC50 values as low as 0.5 nM against hepsin, demonstrating high potency .

- The mechanism involves the formation of a stable enzyme-inhibitor complex, which prevents the proteolytic activity essential for tumor cell signaling pathways.

-

Cholinesterase Inhibition :

- Compounds with similar piperidine structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. These activities are relevant for conditions such as Alzheimer's disease .

- The presence of a piperidine moiety enhances brain penetration and selectivity for these enzymes, potentially leading to improved therapeutic outcomes in neurodegenerative disorders.

- Anti-cancer Activity :

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features:

| Structural Modification | Biological Activity | IC50 (nM) |

|---|---|---|

| Parent Compound | Baseline Activity | - |

| Addition of Methyl Group at N | Increased Potency | 0.5 |

| Replacement of Phenyl with Alkyl | Decreased Activity | 30 |

| Introduction of Sulfonyl Group | Enhanced Selectivity | 8 |

This table illustrates how specific modifications can significantly alter the compound's potency and selectivity against various targets .

Case Studies

- Cancer Therapy :

- Neuroprotection :

- Pain Management :

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl N-(4-phenylpiperidin-4-yl)carbamate?

The synthesis typically involves reacting tert-butyl carbamate with a piperidine derivative (e.g., 4-phenylpiperidin-4-amine) under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often used to deprotonate the amine, facilitating carbamate bond formation . Key steps include:

- Reagent selection : Use of anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis.

- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions.

- Purification : Column chromatography or recrystallization is employed to isolate the product with >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity and detects impurities (e.g., residual solvents) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, providing bond lengths, angles, and stereochemistry .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

SHELX workflows involve:

Data Collection : High-resolution diffraction data (e.g., synchrotron sources) to minimize noise.

Structure Solution : Direct methods (SHELXD) for phase determination.

Refinement : SHELXL iteratively adjusts atomic coordinates and thermal parameters, incorporating hydrogen bonding and torsional restraints .

Validation : R-factor analysis (<5% discrepancy) and Ramachandran plots ensure model accuracy .

Q. How can conflicting biological activity data for this compound be resolved?

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:

- Experimental variability : Differences in assay conditions (pH, temperature).

- Structural analogs : Impurities or regioisomers in synthesis.

Resolution strategies : - Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to confirm target engagement .

- Dose-response curves : EC₅₀/IC₅₀ comparisons across multiple replicates .

Q. What distinguishes this compound from structurally related carbamates?

| Compound | Structural Features | Unique Properties |

|---|---|---|

| This compound | 4-Phenylpiperidine core with tert-butyl carbamate | High steric hindrance; enhanced metabolic stability |

| tert-Butyl N-(1-benzylpiperidin-4-yl)carbamate | Benzyl-substituted piperidine | Altered receptor binding due to benzyl group |

| tert-Butyl N-(4-chlorophenyl)carbamate | Chlorophenyl substituent | Increased electrophilicity for nucleophilic reactions |

Q. How can reaction yields for this compound be optimized in large-scale synthesis?

- Continuous flow reactors : Improve heat/mass transfer, reducing side products .

- Catalytic bases : Switch from NaH to polymer-supported bases for easier purification .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress .

Methodological Recommendations

- Crystallography : Prioritize low-temperature data collection (100 K) to reduce thermal motion artifacts .

- Bioactivity assays : Include positive/negative controls (e.g., known inhibitors) to validate assay robustness .

- Synthetic scalability : Pilot reactions in microwave reactors to reduce reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.